Pimara-9(11),15-dien-3-ol is a naturally occurring compound classified as a diterpenoid, specifically belonging to the pimarane family. This compound has garnered interest due to its potential biological activities and applications in various scientific fields. It is primarily sourced from certain fungi and plants, where it plays roles in ecological interactions and may contribute to the organism's defense mechanisms.
Pimara-9(11),15-dien-3-ol is derived from several natural sources, including specific strains of Aspergillus and Streptomyces. These microorganisms are known for their ability to produce a variety of bioactive compounds, including diterpenoids. The classification of pimara-9(11),15-dien-3-ol as a diterpenoid indicates that it consists of four isoprene units, which is characteristic of this class of compounds.
The synthesis of pimara-9(11),15-dien-3-ol can be achieved through both biosynthetic pathways in microbial systems and chemical synthesis methods.
The technical aspects of the biosynthesis involve the use of fermentation processes where specific strains are cultured under controlled conditions to maximize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor and purify the compound during synthesis .
The molecular structure of pimara-9(11),15-dien-3-ol can be represented by its chemical formula . The compound features a unique bicyclic structure typical of pimarane-type diterpenoids, characterized by a fused ring system with multiple double bonds.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure. For instance, the NMR data reveals distinct chemical shifts corresponding to different carbon environments within the molecule .
Pimara-9(11),15-dien-3-ol can participate in various chemical reactions typical for alcohols and alkenes:
The reactivity of pimara-9(11),15-dien-3-ol is influenced by its functional groups and structural features, allowing it to serve as a precursor in synthetic organic chemistry.
The mechanism of action for pimara-9(11),15-dien-3-ol in biological systems is not fully elucidated but is thought to involve interactions with cellular membranes or specific biological targets that influence metabolic pathways. Its role in plant defense mechanisms suggests it may act as an antimicrobial or antifungal agent, although specific pathways remain to be detailed through further research .
Pimara-9(11),15-dien-3-ol typically presents as a colorless to pale yellow liquid with a characteristic odor. Its melting point and boiling point are influenced by its molecular weight and structure.
The compound exhibits solubility in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic nature. Its stability under various conditions (light, heat) also plays a crucial role in its applications .
Pimara-9(11),15-dien-3-ol has several scientific uses:
Pimara-9(11),15-dien-3-ol represents a structurally distinct oxygenated diterpenoid within the broader pimarane family, characterized by its specific double bond conjugation and hydroxyl group positioning. This compound exemplifies the chemical diversity arising from terpenoid biosynthesis pathways across biological systems. Its intrinsic molecular architecture confers unique physicochemical behaviors and underpins its biological interactions, making it a subject of sustained interest in natural product chemistry and biotechnology research. As a functionalized pimaradiene, it serves as both a biosynthetic intermediate and a potential bioactive scaffold, reflecting the evolutionary refinement of terpenoid metabolism in producing structurally complex and ecologically significant metabolites [2] [6].
Pimara-9(11),15-dien-3-ol belongs to the pimaradiene structural class, defined by its characteristic tricyclic carbon skeleton incorporating fused six, six, and five-membered rings. Its systematic IUPAC designation is 7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol, reflecting the complex polycyclic arrangement and the specific locations of unsaturation and oxygenation (Molecular Formula: C₂₀H₃₂O; Molecular Weight: 288.48 g/mol). The molecule features two sites of unsaturation: conjugated double bonds between C9-C11 and C15-C16, alongside a hydroxyl group at C-3 [4].
Crucially, this compound exhibits stereochemical complexity. The configuration at key chiral centers, particularly the ent-pimara stereochemistry, dictates its three-dimensional shape and biological interactions. The hydroxyl group at C-3 is often reported in the β-orientation, influencing hydrogen bonding capacity and molecular polarity [3] [7] [8].
Table 1: Key Structural and Physicochemical Properties of Pimara-9(11),15-dien-3-ol
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₃₂O |
Molecular Weight | 288.48 g/mol |
IUPAC Name | 7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol |
SMILES (Isomeric) | CC1(C(CCC2(C1CC=C3C2CCC(C3)(C)C=C)C)O)C |
InChI Key | BLRQCWSOICYRPH-UHFFFAOYSA-N |
Topological Polar Surface Area (TPSA) | 20.2 Ų |
LogP (XlogP) | 5.30 (Indicating high lipophilicity) |
Rotatable Bonds | 1 |
Hydrogen Bond Donors | 1 (O-H) |
Hydrogen Bond Acceptors | 1 (Hydroxyl oxygen) |
The compound's lipophilic character (LogP ~5.30) dominates its solubility profile, favoring organic solvents over aqueous media. This high lipophilicity significantly influences its interactions with biological membranes and potential protein targets. Its topological polar surface area (TPSA) of 20.2 Ų further confirms its predominantly nonpolar nature [4]. The stereospecific biosynthesis ensures the natural product typically exists as a single enantiomer, often the ent-form, which is critical for its biological recognition [3] [8].
The biosynthetic origin involves cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). Class II diterpene synthases (diTPS) first catalyze the protonation-initiated cyclization of GGPP to form copalyl diphosphate (CPP), particularly the ent-CPP stereoisomer relevant to pimarane biosynthesis. Subsequently, class I diTPS enzymes, such as ent-pimara-9(11),15-diene synthase, catalyze the ionization-dependent cyclization and rearrangement of ent-CPP, involving 1,2-hydride shifts and deprotonation steps, to yield the hydrocarbon skeleton ent-pimara-9(11),15-diene. This hydrocarbon backbone then undergoes cytochrome P450-mediated hydroxylation at C-3 to produce Pimara-9(11),15-dien-3-ol, a key oxygenation step introducing functional diversity [5] [9] [6].
Pimara-9(11),15-dien-3-ol demonstrates a taxonomically broad distribution, primarily isolated from higher plants and specific actinobacterial strains. Within the plant kingdom, it is a notable constituent of species in the Araliaceae and Lamiaceae families, often localized to specialized tissues like roots or resin ducts, suggesting roles in chemical defense. A significant source is the roots of Aralia continentalis (Araliaceae), where it exists as a component of the complex diterpenoid mixture within the resin. Notably, the structurally related derivative 18-nor-ent-pimara-9(11),15-diene-4β-ol was isolated and characterized from this species, highlighting active pimarane metabolism [7]. Similarly, plants within the genus Becium (synonym of Ocimum, Lamiaceae), such as Becium grandiflorum, produce oxygenated pimarane diterpenes as major constituents of their hexane-soluble fractions, with compounds like 18-epoxy-pimara-8(14),15-diene (epoxy-pimaradiene) being prominent. The frequent occurrence of oxygenated pimaranes in these plants underscores their biosynthetic significance [10].
Actinomycetes, particularly streptomycete bacteria, represent a prolific microbial source of pimarane-type diterpenoids. The terpene synthase genes responsible for forming the core pimarane skeleton are often located within biosynthetic gene clusters (BGCs). For instance, genes encoding ent-CPP synthase (ent-CPS) and ent-pimara-9(11),15-diene synthase (class I diTPS) are found clustered in the genomes of Streptomyces sp. KO-3988 and related strains. The functional characterization of these enzymes confirmed their role in producing the direct hydrocarbon precursor, ent-pimara-9(11),15-diene, which undergoes subsequent enzymatic hydroxylation. The marine actinomycete Salinispora sp. PKU-MA00418 also harbors diterpene synthases like Sat1646, capable of producing diverse pimaradiene analogs, demonstrating the enzymatic potential for structural variation within this microbial group [2] [5] [6].
Table 2: Documented Biological Sources of Pimara-9(11),15-dien-3-ol and Related Pimaranes
Biological Source | Family/Type | Part/Strain | Structural Notes | Reference |
---|---|---|---|---|
Aralia continentalis | Araliaceae (Plant) | Roots | 18-nor-ent-pimara-9(11),15-diene-4β-ol derivative | [7] |
Becium grandiflorum (syn. Ocimum grandiflorum) | Lamiaceae (Plant) | Aerial Parts | Oxygenated diterpenes including pimaranes | [10] |
Streptomyces sp. KO-3988 | Actinobacteria | Bacterial Culture | ent-pimara-9(11),15-diene biosynthesis | [5] [6] |
Salinispora sp. PKU-MA00418 | Actinobacteria | Bacterial Culture (Marine) | Sat1646 enzyme produces pimaradiene analogs | [2] |
The biosynthesis of Pimara-9(11),15-dien-3-ol in these organisms involves multi-step enzymatic cascades. After the formation of the ent-pimaradiene core by the concerted action of class II and class I diterpene synthases, cytochrome P450 monooxygenases catalyze the regio- and stereospecific hydroxylation at C-3. This step is crucial for introducing biological activity and enabling further structural diversification. The presence of similar diterpene backbones and oxygenated derivatives across phylogenetically distant organisms (plants and bacteria) suggests either convergent evolution targeting this stable and bioactive scaffold or the potential for horizontal gene transfer of terpenoid biosynthetic genes [2] [6] [9].
The study of pimarane diterpenoids, including Pimara-9(11),15-dien-3-ol, reflects the evolving methodologies and conceptual advances in natural product chemistry. Initial identification in the mid-to-late 20th century relied heavily on laborious isolation techniques and low-resolution spectroscopy. Early structural assignments of compounds like pimara-7,15-dien-3-ol were tentative, often based on chemical degradation and comparison to known skeletons, sometimes leading to misassignments that required later correction with advanced tools [4] [6].
A transformative shift occurred with the advent of high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 700 MHz for ¹H, 175 MHz for ¹³C) and multidimensional NMR techniques (COSY, HMQC/HSQC, HMBC). These allowed for the unambiguous determination of the carbon skeleton, the precise locations of double bonds (e.g., Δ⁹⁽¹¹⁾ vs. Δ⁸⁽⁹⁾ or Δ⁷⁽⁸⁾), and the stereochemical assignment of the hydroxyl group at C-3. For example, the detailed structure elucidation of 18-nor-ent-pimara-9(11),15-diene-4β-ol from Aralia continentalis showcased the power of modern NMR for solving complex diterpenoid structures [7]. Concurrently, mass spectrometry advancements, particularly LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry), enabled precise molecular formula determination (e.g., C₂₀H₃₂O⁺ requires m/z 288.2453) and detection of trace diterpenoids in complex mixtures [10].
The late 20th and early 21st centuries witnessed a revolution in understanding biosynthetic origins. The discovery and functional characterization of diterpene synthases (diTPS) in both plants and bacteria revealed the enzymatic machinery creating the diverse pimarane scaffolds. Research on enzymes like ent-pimara-9(11),15-diene synthase from Streptomyces sp. KO-3988 provided the first concrete evidence of microbial pimarane production, demonstrating a class I diTPS converting ent-CPP specifically to the hydrocarbon precursor [5] [6]. Landmark studies solving the crystal structures of pimarane-type diterpene synthases, such as Sat1646 from Salinispora, revealed the active site contours and amino acid residues dictating substrate specificity and the stereochemical course of cyclization, offering unprecedented insights into the molecular basis of diterpenoid diversity [2].
Historically, research on pimarane diterpenoids was often driven by observed bioactivities. While pharmacological details fall outside this structural and biosynthetic scope, the discovery of compounds like viguiepinol (requiring C-3 hydroxylation) from streptomycetes spurred interest in their enzymatic generation. Current research leverages this historical knowledge, focusing on biocatalytic engineering and combinatorial biosynthesis. By manipulating the genes encoding diTPSs and P450s in heterologous hosts (e.g., engineered E. coli or yeast), researchers aim to rationally produce novel pimarane derivatives, including optimized or non-natural variants of Pimara-9(11),15-dien-3-ol, for exploration as bioactive scaffolds [2] [6] [9]. This trajectory highlights the compound's journey from a structural curiosity to a focal point in understanding enzymatic catalysis and a potential platform for molecular design.
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